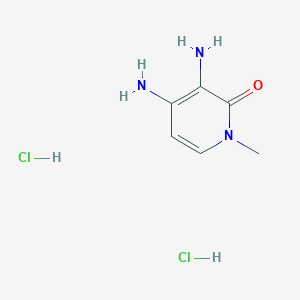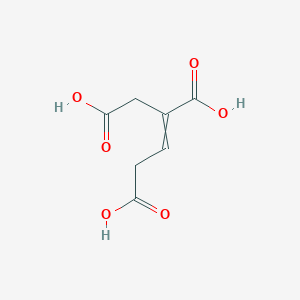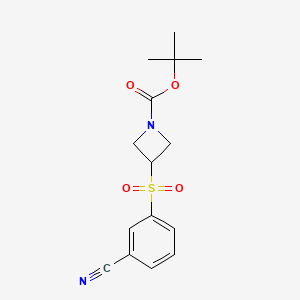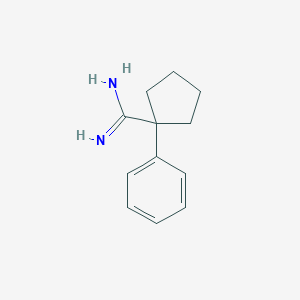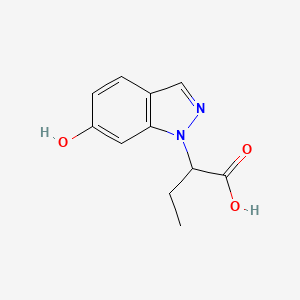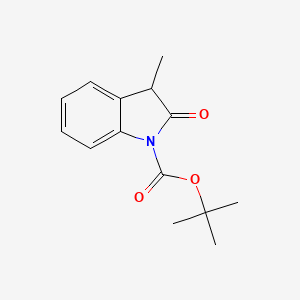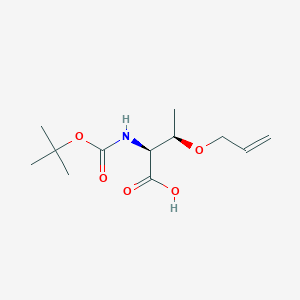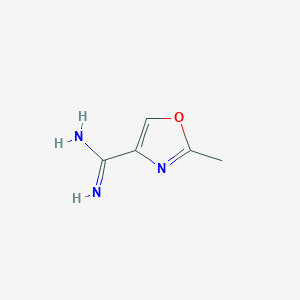
2-Methyl-1,3-oxazole-4-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,3-oxazole-4-carboximidamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-oxazole-4-carboximidamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-(methylthio)acetone with nitriles in the presence of triflic anhydride, which yields 2-substituted oxazoles . The methylthio group at the C4 position can be removed using Raney nickel, and further oxidation can be achieved with m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production methods for oxazole derivatives, including this compound, often involve continuous flow processes. These methods offer advantages such as improved safety profiles, higher yields, and reduced reaction times . For example, the use of Deoxo-Fluor® for cyclodehydration of β-hydroxy amides to oxazolines, followed by oxidation with manganese dioxide, is a common industrial approach .
化学反応の分析
Types of Reactions
2-Methyl-1,3-oxazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using agents such as Raney nickel.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and m-CPBA
Reduction: Raney nickel.
Substitution: Various nucleophiles and electrophiles, depending on the specific reaction.
Major Products
The major products formed from these reactions include various substituted oxazoles and their derivatives, which can be further functionalized for specific applications .
科学的研究の応用
2-Methyl-1,3-oxazole-4-carboximidamide has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Methyl-1,3-oxazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives have been shown to interact with adenosine receptors, which play a role in various physiological processes . The compound’s effects are mediated through binding to these receptors and modulating their activity, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Oxazoles: Compounds with similar structures and biological activities.
Isoxazoles: Differ in the position of the nitrogen and oxygen atoms within the ring.
Oxadiazoles: Contain an additional nitrogen atom in the ring structure.
Uniqueness
2-Methyl-1,3-oxazole-4-carboximidamide is unique due to its specific substitution pattern and the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
2-methyl-1,3-oxazole-4-carboximidamide |
InChI |
InChI=1S/C5H7N3O/c1-3-8-4(2-9-3)5(6)7/h2H,1H3,(H3,6,7) |
InChIキー |
FJZKIELINPZRLW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CO1)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12439486.png)

![6-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B12439491.png)
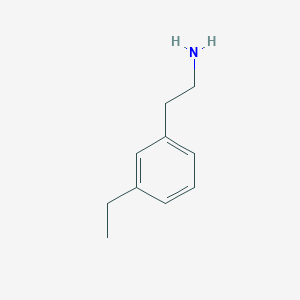
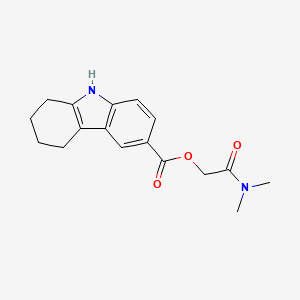
![4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12439510.png)
